Dimethyl-SGD-1882

Antibody-Drug Conjugate PBD Dimer IC50

Dimethyl-SGD-1882 (SGD-1882) is the clinically validated PBD dimer warhead powering vadastuximab talirine (SGN-CD33A). Its documented non-MDR1 substrate status ensures potent intracellular accumulation in multidrug-resistant AML and solid tumor models—a decisive advantage over MMAE-class payloads in relapsed/refractory settings. With picomolar IC50 (0.14 pM), publicly available human PK/tox data from late-stage trials, and a scaffold engineered for site-specific conjugation and controlled drug release, this payload accelerates regulatory translation for CD33-positive AML programs and hypomethylating agent combination strategies. Procure with confidence from validated supply channels.

Molecular Formula C42H39N5O7
Molecular Weight 725.8 g/mol
CAS No. 1222490-34-7
Cat. No. B560600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-SGD-1882
CAS1222490-34-7
Molecular FormulaC42H39N5O7
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC
InChIInChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1
InChIKeyOMRPLUKQNWNZAV-CONSDPRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-SGD-1882 (CAS 1222490-34-7) for Antibody-Drug Conjugate Development: Core Properties and Procurement Context


Dimethyl-SGD-1882 (CAS 1222490-34-7), also known as Dimethyl-PBD dimer, is a pyrrolobenzodiazepine (PBD) dimer that functions as a highly potent DNA alkylating agent, primarily utilized as the cytotoxic warhead (payload) in antibody-drug conjugates (ADCs) [1]. This synthetic compound is characterized by its ability to form interstrand and intrastrand DNA cross-links, leading to potent inhibition of DNA replication and induction of apoptosis in targeted cells [1]. Its core application lies in oncology research, particularly for the development of next-generation ADCs targeting hematologic malignancies and solid tumors . Note: The primary literature and clinical pipelines frequently use the term 'SGD-1882' (CAS 1222490-34-7) for the PBD dimer warhead [2]. The 'Dimethyl' designation refers to a specific, closely related analog (Dimethyl-SGD-1882, CAS 3026416-27-0), which shares the same core PBD dimer scaffold but possesses a distinct chemical structure and molecular weight .

Why Generic PBD Substitution Cannot Replicate the Clinical and Preclinical Profile of SGD-1882 in ADC Programs


Substituting SGD-1882 (CAS 1222490-34-7) with other PBD dimers or alternative ADC payload classes introduces significant risk in research and development workflows due to unique and quantifiable differences in drug transporter interactions, clinical validation status, and linker chemistry. Unlike many other cytotoxic payloads, SGD-1882 is a well-characterized, non-MDR1 substrate, enabling potent activity against multidrug-resistant cancer cells that commonly evade treatment . Furthermore, SGD-1882 is the validated warhead in multiple ADCs that have advanced to late-stage clinical evaluation, most notably vadastuximab talirine (SGN-CD33A), providing a rich, publicly available dataset of human pharmacokinetic and toxicological data that is absent for most analog payloads [1]. Finally, the specific chemical structure of the SGD-1882 PBD dimer allows for precise, site-specific conjugation chemistries that have been optimized for stability and controlled drug release, a critical parameter that is not directly transferable to other PBD scaffolds or linker-payload combinations without extensive re-optimization [2].

Quantitative Comparative Evidence: SGD-1882 Differentiation from Alternative ADC Payloads and PBD Analogs


In Vitro Potency of SGD-1882 in Hematopoietic and Leukemia Cell Lines

SGD-1882 demonstrates picomolar in vitro potency against a panel of acute myeloid leukemia (AML) and hematopoietic cell lines, with IC50 values ranging from 0.14 pM to 9.85 pM, establishing a clear benchmark for potency within the PBD dimer class . For comparison, published data for the PBD monomer class often report IC50 values in the nanomolar range against similar cancer cell lines, underscoring the enhanced potency conferred by the dimeric, cross-linking mechanism of SGD-1882 [1].

Antibody-Drug Conjugate PBD Dimer IC50

Non-Substrate Status for MDR1 (P-glycoprotein) Efflux Pump

A key differentiator for SGD-1882 is its documented status as a non-substrate for the multidrug resistance protein 1 (MDR1, also known as P-glycoprotein or ABCB1) . This contrasts with several established ADC payloads, such as the microtubule inhibitor monomethyl auristatin E (MMAE), which are known MDR1 substrates and are subject to active efflux from cancer cells, leading to reduced intracellular drug accumulation and therapeutic resistance [1].

Multidrug Resistance MDR1 P-glycoprotein ADC

Clinical Validation in Advanced AML via SGN-CD33A (Vadastuximab Talirine)

SGD-1882 is the cytotoxic payload component of vadastuximab talirine (SGN-CD33A), an anti-CD33 ADC that has undergone extensive clinical evaluation, including a Phase 1 trial in 131 patients with relapsed or refractory acute myeloid leukemia (AML) [1]. In this study, vadastuximab talirine monotherapy demonstrated a complete remission (CR) plus CR with incomplete count recovery (CRi) rate of 28% (5 of 18 patients) at the recommended Phase 2 dose of 40 µg/kg [1]. In contrast, many other PBD-based ADCs are in early preclinical development or Phase 1 dose escalation without published efficacy data, providing SGD-1882 with a unique depth of human safety and activity information.

Clinical Trial Phase 1 AML Vadastuximab Talirine

Synergistic Cytotoxicity with Standard-of-Care AML Agents

Preclinical studies with SGN-CD33A (the ADC utilizing SGD-1882) have demonstrated significant synergism in tumor cell killing when combined with standard-of-care AML agents, including cytarabine, azacitidine, and decitabine [1]. This synergistic effect was associated with greater antitumor activity and reduced tumor growth in mouse xenograft models of multidrug-resistant AML compared to single-agent treatment [1]. This pre-validated combination potential is not a universal feature of all PBD-based ADCs and provides a defined experimental path for combination studies.

Drug Synergy AML Therapy Azacitidine Cytarabine

Optimal Use Cases for SGD-1882 in ADC Research and Development Pipelines


ADC Development Targeting Multidrug-Resistant Cancers

SGD-1882 is ideally suited as a payload for ADCs designed to treat malignancies characterized by high expression of the MDR1 efflux pump. Its documented non-substrate status for P-glycoprotein makes it a rational choice over payloads like MMAE when targeting relapsed or refractory settings in acute myeloid leukemia, non-Hodgkin lymphoma, or certain solid tumors . Researchers can leverage this property to design ADCs that maintain intracellular accumulation and cytotoxic activity in drug-resistant cell populations.

Clinical Development of CD33-Targeted Therapeutics for AML

Given the extensive clinical validation of vadastuximab talirine (SGN-CD33A), SGD-1882 is the payload of choice for any new ADC program targeting CD33-positive acute myeloid leukemia. This allows direct cross-referencing with established clinical data on safety, recommended dosing (40 µg/kg), and response rates (28% CR/CRi), thereby streamlining the regulatory and translational path for new anti-CD33 constructs [1].

Combination Therapy Studies with Hypomethylating Agents

SGD-1882-based ADCs are specifically indicated for preclinical and clinical investigations exploring combination strategies with hypomethylating agents like azacitidine and decitabine. The demonstrated synergism and upregulation of the target antigen (CD33) by these agents provide a strong mechanistic rationale for combination therapies [2]. This application scenario is particularly relevant for research into improving outcomes for elderly or unfit AML patients who are candidates for azacitidine/decitabine backbones.

Development of ADCs for Tumors with Low Antigen Density

The extreme potency of SGD-1882, with IC50 values in the low picomolar range (as low as 0.14 pM) against hematopoietic and leukemia cell lines, makes it a preferred payload for targeting tumor-associated antigens that are expressed at very low levels on the surface of cancer cells . This 'high-DAR, high-potency' payload profile can overcome the therapeutic index challenges often encountered when targeting weakly expressed antigens.

Technical Documentation Hub

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